S-Nitroso-N-acetylpenicillamine

概要

説明

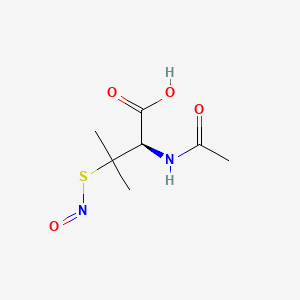

S-Nitroso-N-acetylpenicillamine: is an organosulfur compound with the chemical formula C7H12N2O4S . It is a green solid and is a member of the S-nitrosothiol class of compounds. This compound is derived from the amino acid penicillamine and is known for its role as a nitric oxide donor. This compound has garnered significant attention in biochemistry due to its ability to serve as a signaling molecule in various biological systems, particularly in relation to vasodilation .

準備方法

Synthetic Routes and Reaction Conditions: S-Nitroso-N-acetylpenicillamine can be synthesized through a two-step reaction process. The first step involves the nitrosation of penicillamine, followed by acetylation. The reaction conditions typically involve the use of nitrous acid or alkyl nitrites as nitrosating agents under acidic conditions. The resulting product is then acetylated using acetic anhydride or acetyl chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in batch reactors with stringent quality control measures to meet industrial standards .

化学反応の分析

Pathway 1: Direct Reaction

-

Reaction Equation :

-

Key Observations :

Pathway 2: Nitrosyl Cation Formation

-

Reaction Steps :

-

Nitrous acid generates the nitrosyl cation ():

-

reacts with the thiol group of NAP:

-

-

Key Observations :

| Pathway | Rate Constant | Dominant Conditions |

|---|---|---|

| Direct | Acidic (pH ≤ pKa of HNO₂) | |

| Nitrosyl Cation | Near-neutral pH |

Reaction Dynamics

SNAP undergoes reversible transnitrosation and decomposition, critical for its biological activity:

Transnitrosation

-

Reaction with Captopril :

-

Key Kinetics :

Decomposition

-

Catalysts :

Stability and Environmental Factors

SNAP’s stability is pH-dependent:

-

Acidic Conditions :

-

Neutral/Basic Conditions :

Polymer Integration

科学的研究の応用

Antithrombotic Applications

Mechanism of Action

SNAP is known for its ability to release NO, which is a potent inhibitor of platelet activation and adhesion. This property makes it a promising candidate for antithrombotic therapies, particularly in preventing thrombosis in medical devices such as catheters and stents.

Research Findings

A study demonstrated that SNAP incorporated into polymeric materials exhibited sustained NO release, significantly enhancing hemocompatibility and reducing platelet adhesion in vitro. The findings suggest that SNAP-based polymers could effectively reduce the risk of thrombus formation in clinical settings .

| Study | Findings |

|---|---|

| SNAP-Polymer Study | Demonstrated sustained NO release and reduced platelet adhesion . |

| In Vivo Models | Showed decreased thrombosis in animal models with SNAP-treated devices . |

Antimicrobial Properties

Mechanism of Action

The antimicrobial effects of SNAP arise from the NO it releases, which can disrupt bacterial cell membranes and inhibit growth. This property is particularly beneficial in reducing infections associated with medical devices.

Research Findings

Research has shown that SNAP-impregnated materials can significantly reduce bacterial adhesion and biofilm formation. For instance, SNAP-modified latex condoms demonstrated over 96% bacterial killing efficacy while maintaining mechanical integrity, suggesting their potential use in sexually transmitted infection prevention .

Innovative Medical Device Development

Applications in Medical Devices

SNAP's stability and controlled release properties make it an attractive candidate for incorporation into various medical devices, including catheters, surgical implants, and contraceptives.

Research Findings

Studies have explored the use of SNAP in enhancing the functionality of existing medical devices. For example, SNAP-doped polymers have been developed that not only prevent thrombosis but also provide antimicrobial properties, addressing two significant challenges in device biocompatibility .

| Device Type | Application |

|---|---|

| Catheters | Reduced thrombosis and infection rates through NO release . |

| Condoms | Enhanced protection against urinary tract infections via antimicrobial action . |

Regulation of Physiological Processes

Impact on Ion Channels

Recent studies indicate that SNAP can influence physiological processes by regulating ion channel activity. For instance, it has been shown to inhibit specific chloride channels through a cGMP/PKG signaling pathway, which may have implications for fluid regulation in the kidneys .

作用機序

S-Nitroso-N-acetylpenicillamine exerts its effects primarily through the release of nitric oxide. The compound undergoes homolytic cleavage to release nitric oxide, which then interacts with various molecular targets. Nitric oxide is a key signaling molecule that activates guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This pathway results in vasodilation and other physiological effects. Additionally, nitric oxide can interact with thiol groups in proteins, leading to S-nitrosylation and modulation of protein function .

類似化合物との比較

S-Nitrosoglutathione: Another S-nitrosothiol compound with similar nitric oxide-donating properties.

S-Nitrosocysteine: A related compound that also releases nitric oxide and participates in similar biochemical pathways

Uniqueness: S-Nitroso-N-acetylpenicillamine is unique due to its stability and ease of synthesis. It serves as a reliable nitric oxide donor with well-characterized properties, making it a valuable tool in both research and industrial applications. Its ability to release nitric oxide under physiological conditions without significant decomposition makes it particularly useful in biological studies .

生物活性

S-Nitroso-N-acetylpenicillamine (SNAP) is a nitric oxide (NO) donor compound that has garnered significant attention due to its diverse biological activities. This article provides an in-depth examination of its biological effects, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

SNAP is a nitrosothiol that releases NO under physiological conditions. This property makes it a valuable tool in pharmacological research, particularly in studies related to vascular biology and nitric oxide signaling. Its ability to modulate various biological processes has led to investigations into its potential therapeutic uses in conditions such as hypertension, pre-eclampsia, and cancer.

The biological activity of SNAP is primarily mediated through the release of NO, which interacts with various cellular targets. Key mechanisms include:

- Vasodilation : SNAP induces vasodilation by increasing cGMP levels in vascular smooth muscle cells, leading to relaxation and decreased blood pressure .

- Inhibition of Platelet Aggregation : SNAP has been shown to inhibit thrombin-induced platelet aggregation, making it a candidate for antithrombotic therapies .

- Regulation of Ion Channels : Recent studies indicate that SNAP inhibits specific ion channels involved in NaCl absorption, suggesting its role in managing salt-sensitive hypertension .

1. Cardiovascular Effects

SNAP has demonstrated significant effects on cardiovascular health:

- Blood Pressure Regulation : In animal models, SNAP administration resulted in decreased systolic and diastolic blood pressures during conditions such as pre-eclampsia .

- Endothelial Function : SNAP improves endothelial function by preserving vasodilatory responses and reducing microvascular leakiness during traumatic shock .

| Study | Effect | Concentration | Outcome |

|---|---|---|---|

| Blood Pressure Reduction | 10 µg/kg | Decreased systolic and diastolic pressures | |

| Endothelial Preservation | 100 µg/kg | Improved vasorelaxation response |

2. Antithrombotic Properties

SNAP's ability to inhibit platelet activation suggests potential applications in preventing thrombosis:

- Inhibition of Fibrin Formation : SNAP inhibited clot formation at concentrations around 10 mM, demonstrating its antithrombotic capability .

3. Cancer Research

In cancer models, SNAP has been investigated for its radiosensitizing effects:

- Radiosensitization of Tumor Cells : In hypoxic tumor cells, SNAP enhanced the efficacy of radiation therapy by increasing NO release, which correlated with improved tumor cell response to radiation .

Case Study 1: Pre-eclampsia Model

In a study involving Sprague-Dawley rats subjected to L-NAME-induced pre-eclampsia, treatment with SNAP significantly reduced elevated blood pressure and improved pup weights compared to control groups . This suggests a protective role of NO donors in managing pre-eclamptic conditions.

Case Study 2: Traumatic Shock

Research on traumatic shock models demonstrated that SNAP administration prolonged survival times and preserved vascular endothelial function post-trauma. The findings indicated that the compound's NO-releasing properties play a critical role in mitigating shock-related complications .

特性

IUPAC Name |

(2R)-2-acetamido-3-methyl-3-nitrososulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O4S/c1-4(10)8-5(6(11)12)7(2,3)14-9-13/h5H,1-3H3,(H,8,10)(H,11,12)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIQCSMRQKCOCT-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(=O)O)C(C)(C)SN=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](C(=O)O)C(C)(C)SN=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001018088 | |

| Record name | N-acetyl-3-(nitrosothio)-D-Valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273921-90-7, 79032-48-7 | |

| Record name | N-acetyl-3-(nitrosothio)-D-Valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-NITROSO-N-ACETYLPENICILLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E47VKF8B8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。